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Compound of Interest

Compound Name: O2,5/'-Anhydrothymidine

Cat. No.: B106340 Get Quote

An In-depth Examination of a Potent Nucleoside
Analogue
For Researchers, Scientists, and Drug Development Professionals

Core Introduction
O2,5'-Anhydrothymidine is a rigid, bicyclic nucleoside analogue of thymidine. Its defining

structural feature is the ether linkage between the C2 oxygen of the pyrimidine base and the

C5' of the sugar moiety. This constrained conformation significantly influences its biological

activity, primarily as an inhibitor of viral replication. This technical guide provides a

comprehensive overview of O2,5'-Anhydrothymidine and its derivatives, focusing on their

synthesis, antiviral properties, and mechanism of action.

Chemical and Physical Properties
O2,5'-Anhydrothymidine is a chemically stable compound. Key properties are summarized

below.
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Property Value

Molecular Formula C₁₀H₁₂N₂O₄

Molecular Weight 224.22 g/mol

CAS Number 15425-09-9

Appearance White to off-white powder

Solubility Soluble in water and polar organic solvents

Synthesis
A specific, detailed synthesis protocol for O2,5'-Anhydrothymidine is not readily available in the

contemporary peer-reviewed literature. However, its synthesis can be inferred from the well-

documented synthesis of its analogues, such as 2,5'-anhydro-3'-azido-3'-deoxythymidine. The

general strategy involves the intramolecular cyclization of a suitably protected thymidine

derivative.

A plausible synthetic route would involve:

Protection of the 3'-hydroxyl group of thymidine: This is a standard procedure in nucleoside

chemistry to prevent unwanted side reactions.

Activation of the 5'-hydroxyl group: This is typically achieved by converting the hydroxyl

group into a good leaving group, such as a tosylate or mesylate.

Intramolecular cyclization: Treatment of the 5'-activated, 3'-protected thymidine with a base

would induce an intramolecular Williamson ether synthesis. The C2 oxygen of the thymine

base acts as a nucleophile, attacking the C5' carbon and displacing the leaving group to form

the anhydro bridge.

Deprotection: Removal of the protecting group from the 3'-hydroxyl group would yield O2,5'-

Anhydrothymidine.

Biological Activity and Quantitative Data
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Analogues of O2,5'-Anhydrothymidine have demonstrated significant antiviral activity,

particularly against retroviruses. The primary mechanism of action is the inhibition of viral

reverse transcriptase, a key enzyme in the replication of these viruses.

Anti-HIV Activity
Several 2,5'-anhydro analogues have been evaluated for their ability to inhibit the replication of

Human Immunodeficiency Virus type 1 (HIV-1). The 50% inhibitory concentration (IC₅₀) values

for some of these compounds are presented below.
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Compound Virus Strain Cell Line IC₅₀ (µM)
Cytotoxicity
(TCID₅₀, µM)

Reference

2,5'-Anhydro-

3'-azido-3'-

deoxythymidi

ne

HIV-1 0.56 >100 [1]

2,5'-Anhydro-

3'-azido-2',3'-

dideoxyuridin

e

HIV-1 4.95 Not reported [1]

2,5'-Anhydro-

3'-azido-2',3'-

dideoxy-5-

bromouridine

HIV-1 26.5 Not reported [1]

2,5'-Anhydro-

3'-azido-2',3'-

dideoxy-5-

iodouridine

HIV-1 27.1 Not reported [1]

2,5'-Anhydro-

3'-

deoxythymidi

ne

HIV-1 48 Not reported [1]

2,5'-Anhydro

analogue of

5-methyl-2'-

deoxyisocytid

ine

HIV-1 12 Not reported [1]

Anti-Rauscher Murine Leukemia Virus (R-MuLV) Activity
The same series of compounds was also tested against the Rauscher Murine Leukemia Virus,

a model retrovirus.
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Compound Virus Strain Cell Line IC₅₀ (µM) Reference

2,5'-Anhydro-3'-

azido-3'-

deoxythymidine

R-MuLV 0.27 [1]

3'-Azido-2',3'-

dideoxy-5-

iodouridine

R-MuLV 0.21 [1]

3'-Azido-2',3'-

dideoxy-5-

bromouridine

R-MuLV 0.23 [1]

Zidovudine (AZT) R-MuLV 0.023 [1]

Mechanism of Action: Inhibition of Viral Reverse
Transcriptase
The proposed mechanism of action for O2,5'-Anhydrothymidine and its analogues is the

termination of viral DNA synthesis. As nucleoside analogues, they are taken up by the host cell

and phosphorylated by cellular kinases to their triphosphate form. This triphosphate analogue

can then be incorporated into the growing viral DNA chain by the viral reverse transcriptase.

Due to the rigid structure and the lack of a 3'-hydroxyl group in some analogues, the addition of

the next nucleotide is blocked, leading to chain termination and the cessation of viral

replication.
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Caption: Proposed mechanism of action for O2,5'-Anhydrothymidine analogues.
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Experimental Protocols
Anti-HIV-1 Assay
A common method to assess the anti-HIV activity of nucleoside analogues involves monitoring

the inhibition of viral replication in cell culture.

Objective: To determine the IC₅₀ of a test compound against HIV-1.

Materials:

CEM-SS cells (or other susceptible human T-cell line)

HIV-1 (e.g., strain LAI)

Test compound (O2,5'-Anhydrothymidine analogue)

Zidovudine (AZT) as a positive control

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

96-well microtiter plates

p24 antigen ELISA kit

MTT or XTT for cytotoxicity assay

Procedure:

Cell Preparation: Seed CEM-SS cells into 96-well plates at a density of 1 x 10⁴ cells/well.

Compound Dilution: Prepare serial dilutions of the test compound and the positive control

(AZT) in cell culture medium.

Infection: Add the HIV-1 stock to the cell plates at a multiplicity of infection (MOI) that yields a

significant level of p24 antigen production after 4-6 days.

Treatment: Immediately add the diluted compounds to the infected cells. Include uninfected

and untreated infected cell controls.
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Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days.

p24 Antigen Quantification: After the incubation period, collect the cell culture supernatant

and quantify the amount of HIV-1 p24 core antigen using a commercial ELISA kit.[1]

Cytotoxicity Assay: In a parallel plate with uninfected cells, add the same dilutions of the test

compound and assess cell viability using an MTT or XTT assay to determine the 50%

cytotoxic concentration (TC₅₀).

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound

concentration relative to the untreated infected control. Determine the IC₅₀ value by plotting

the percent inhibition against the log of the compound concentration and fitting the data to a

dose-response curve.

Prepare CEM-SS cell suspension Seed cells into 96-well plates Infect cells with HIV-1

Prepare serial dilutions of test compounds

Add compound dilutions to wells Incubate for 4-6 days

Quantify p24 antigen in supernatant (ELISA)

Perform cytotoxicity assay (MTT/XTT)

Calculate IC50 and TC50

Click to download full resolution via product page

Caption: Experimental workflow for the anti-HIV-1 assay.

Anti-Rauscher Murine Leukemia Virus (R-MuLV) Assay
An ELISA-based method can be used to evaluate the activity of antiviral agents against R-

MuLV by detecting the viral p30 protein.[2]

Objective: To determine the IC₅₀ of a test compound against R-MuLV.

Materials:

Murine fibroblast cell line (e.g., NIH/3T3)

Rauscher Murine Leukemia Virus

Test compound
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96-well microtiter plates

Anti-MuLV p30 monoclonal antibody (for coating)

Anti-MuLV p30 polyclonal antibody (for detection)

HRP-conjugated secondary antibody

Substrate solution (e.g., TMB)

Stop solution

Wash buffer (e.g., PBS with 0.05% Tween 20)

Lysis buffer (e.g., 0.5% Triton X-100 in PBS)

Procedure:

Plate Coating: Coat a 96-well plate with anti-MuLV p30 monoclonal antibody overnight at

4°C.[3]

Blocking: Wash the plate and block with 5% BSA in PBS for 1 hour at 37°C.[3]

Cell Infection and Treatment:

Seed murine fibroblasts in a separate 96-well plate.

Prepare serial dilutions of the test compound.

Infect the cells with R-MuLV and immediately add the compound dilutions.

Incubate for an appropriate period to allow for viral replication.

Sample Preparation: Lyse the cells with lysis buffer and incubate at 37°C for 30 minutes.[3]

ELISA:

Add the cell lysates (containing the p30 antigen) to the coated and blocked ELISA plate.

Include a standard curve using recombinant p30 protein.
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Incubate for 1 hour at 37°C.[3]

Wash the plate.

Add the anti-MuLV p30 polyclonal antibody and incubate for 1 hour at room temperature.

Wash the plate.

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room

temperature.

Wash the plate.

Add the substrate solution and incubate until color develops.

Add the stop solution and read the absorbance at 450 nm.

Data Analysis: Calculate the concentration of p30 in each sample from the standard curve.

Determine the IC₅₀ of the test compound by plotting the percent inhibition of p30 production

against the log of the compound concentration.

Conclusion
O2,5'-Anhydrothymidine and its analogues represent a class of nucleoside derivatives with

potent antiviral activity. Their rigid conformational structure makes them effective inhibitors of

viral reverse transcriptases. The data and protocols presented in this guide provide a solid

foundation for researchers interested in exploring the therapeutic potential of these compounds

and for developing novel antiviral agents. Further research into the synthesis of new analogues

and their evaluation in a broader range of viral assays is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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